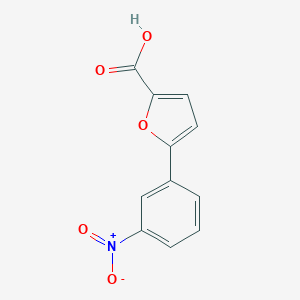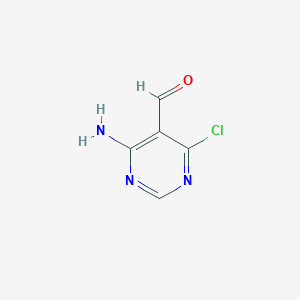
2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-1H-indol-3-yl)(oxo)acetic acid is an organic compound with the molecular formula C11H9NO4. It belongs to the class of indole derivatives, which are known for their significant biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and an oxoacetic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1H-indol-3-yl)(oxo)acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Oxoacetic Acid Moiety: The oxoacetic acid moiety can be introduced through the reaction of the indole derivative with glyoxylic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of (5-Methoxy-1H-indol-3-yl)(oxo)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1H-indol-3-yl)(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (5-Methoxy-1H-indol-3-yl)(oxo)acetic acid, which can have different biological and chemical properties .
Scientific Research Applications
(5-Methoxy-1H-indol-3-yl)(oxo)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-indol-3-yl)(oxo)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulate enzyme activity, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin with potential biological activities.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: A derivative with unique chemical properties
Uniqueness
(5-Methoxy-1H-indol-3-yl)(oxo)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
14827-68-0 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-12-9)10(13)11(14)15/h2-5,12H,1H3,(H,14,15) |
InChI Key |
LLZACTPLAJXJNU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















